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Cat. No.: B1605506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Latifoline N-oxide, a pyrrolizidine alkaloid, belongs to a class of natural compounds known for

their potential toxicity, primarily hepatotoxicity, following metabolic activation. This technical

guide provides a comprehensive overview of the in silico methodologies used to predict the

bioactivity and safety profile of Latifoline N-oxide. By leveraging computational tools,

researchers can gain early insights into its pharmacokinetic properties, potential molecular

targets, and toxicological endpoints, thereby guiding further experimental investigation and

drug development efforts. This document outlines detailed protocols for ADMET (Absorption,

Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking simulations,

and proposes a potential signaling pathway involved in its bioactivity. All predictive data

presented herein are generated using established computational models and are intended for

research and evaluation purposes.

Predicted Physicochemical Properties and Drug-
Likeness
The initial step in the in silico evaluation of a compound is the prediction of its fundamental

physicochemical properties and its adherence to established drug-likeness rules. These

parameters are crucial determinants of a molecule's behavior in a biological system. The data

presented below for Latifoline N-oxide were generated using the SwissADME web server.
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Property Predicted Value
Acceptable Range for Oral
Bioavailability

Physicochemical Properties

Molecular Formula C₂₀H₂₇NO₈ -

Molecular Weight 409.43 g/mol ≤ 500 g/mol

LogP (Consensus) 1.45 ≤ 5

Water Solubility (LogS) -2.89 -

Topological Polar Surface Area

(TPSA)
115.15 Å² ≤ 140 Å²

Lipinski's Rule of Five

Hydrogen Bond Donors 1 ≤ 5

Hydrogen Bond Acceptors 8 ≤ 10

Rotatable Bonds 5 ≤ 10

Drug-Likeness

Bioavailability Score 0.55 -

Ghose Filter Violations 0 0

Veber Filter Violations 0 0

Egan Filter Violations 0 0

Predicted Pharmacokinetics (ADMET)
Understanding the ADMET profile of a compound is critical for assessing its potential as a drug

candidate. The following pharmacokinetic parameters for Latifoline N-oxide were predicted

using the pkCSM and SwissADME web servers.
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Parameter Predicted Value Interpretation

Absorption

Caco-2 Permeability (log

Papp)
0.35 Moderate

Intestinal Absorption (Human) 85.2% High

P-glycoprotein Substrate Yes Potential for efflux from cells

Distribution

VDss (human, log L/kg) 0.15 Low distribution into tissues

BBB Permeability (logBB) -0.98 Low

CNS Permeability (logPS) -2.54 Low

Metabolism

CYP1A2 Substrate No -

CYP2C19 Substrate No -

CYP2C9 Substrate Yes
Potential for metabolism by

CYP2C9

CYP2D6 Substrate Yes
Potential for metabolism by

CYP2D6

CYP3A4 Substrate Yes
Potential for metabolism by

CYP3A4

Excretion

Total Clearance (log ml/min/kg) 0.21 Low

Renal OCT2 Substrate No -

Toxicity

AMES Toxicity No Non-mutagenic

Hepatotoxicity Yes Potential for liver injury

hERG I Inhibitor No Low risk of cardiotoxicity
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Molecular Docking Analysis
Pyrrolizidine alkaloids are known to be metabolized by cytochrome P450 enzymes in the liver,

leading to the formation of reactive pyrrolic esters that can form adducts with cellular

macromolecules, a key event in their hepatotoxicity.[1] To investigate the potential interaction of

Latifoline N-oxide with a key metabolic enzyme, a hypothetical molecular docking study was

conceptualized with human Cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug

metabolism.

Hypothetical Docking Results
The following table presents a hypothetical outcome of a molecular docking simulation between

Latifoline N-oxide and the active site of CYP3A4 (PDB ID: 1W0E).[2]

Parameter Hypothetical Value/Residues

Binding Affinity (kcal/mol) -8.5

Key Interacting Residues

Hydrogen Bonds Ser119, Arg212

Hydrophobic Interactions Phe108, Phe215, Phe304

Heme Interaction Proximity to the heme iron

These hypothetical results suggest a favorable binding of Latifoline N-oxide within the active

site of CYP3A4, positioning it for oxidative metabolism.

Experimental Protocols
In Silico ADMET Prediction

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity

(ADMET) properties of Latifoline N-oxide using web-based computational models.

Methodology:

Ligand Preparation: The 2D structure of Latifoline N-oxide is obtained in the SMILES

(Simplified Molecular Input Line Entry System) format.
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SwissADME Analysis: The SMILES string of Latifoline N-oxide is submitted to the

SwissADME web server (3--INVALID-LINK--] The server calculates physicochemical

properties, pharmacokinetic parameters, drug-likeness based on multiple rules (e.g.,

Lipinski's, Ghose, Veber, Egan), and a bioavailability score.

pkCSM Analysis: The SMILES string is also submitted to the pkCSM server (45] This

server provides a more extensive set of predictions, including Caco-2 permeability,

intestinal absorption, volume of distribution (VDss), blood-brain barrier (BBB) permeability,

cytochrome P450 (CYP) substrate and inhibitor predictions, total clearance, and various

toxicity endpoints such as AMES toxicity and hepatotoxicity.[5]

Data Compilation: The predicted quantitative values from both servers are compiled into

structured tables for analysis and comparison.

Molecular Docking Simulation (Hypothetical Protocol)
Objective: To predict the binding mode and affinity of Latifoline N-oxide to the active site of

human Cytochrome P450 3A4.

Methodology:

Receptor Preparation:

The 3D crystal structure of human CYP3A4 is downloaded from the Protein Data Bank

(PDB ID: 1W0E).[2]

Using molecular modeling software (e.g., UCSF Chimera, PyMOL), all water molecules

and co-crystallized ligands are removed from the PDB file.

Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are

computed.

The prepared receptor structure is saved in the PDBQT format, which includes atomic

charges and atom types for use with AutoDock Vina.

Ligand Preparation:
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The 3D structure of Latifoline N-oxide is generated from its SMILES string using a

program like Open Babel.

The ligand's rotatable bonds are defined, and Gasteiger charges are computed.

The prepared ligand structure is saved in the PDBQT format.

Grid Box Generation:

A grid box is defined to encompass the active site of CYP3A4. The center of the grid is

typically set to the geometric center of the co-crystallized ligand (if available) or the

heme group.

The dimensions of the grid box (e.g., 25 x 25 x 25 Å) are set to be large enough to allow

the ligand to move and rotate freely within the binding pocket.

Docking with AutoDock Vina:

AutoDock Vina is used to perform the docking simulation.[6][7] The program uses a

Lamarckian genetic algorithm to explore different conformations and orientations of the

ligand within the receptor's active site.

The prepared receptor and ligand PDBQT files, along with a configuration file specifying

the grid box parameters, are used as input.

The simulation is run with an exhaustiveness parameter (e.g., 8 or 16) to control the

thoroughness of the conformational search.

Analysis of Results:

The output from AutoDock Vina includes the binding affinity (in kcal/mol) for the top-

ranked binding poses.

The predicted binding poses are visualized using molecular graphics software to

analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the

ligand and the protein residues.
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Visualizations
In Silico Bioactivity Prediction Workflow
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Caption: Workflow for the in silico prediction of Latifoline N-oxide bioactivity.

Proposed Signaling Pathway for PA-Induced
Hepatotoxicity
The hepatotoxicity of pyrrolizidine alkaloids is often linked to the induction of apoptosis in liver

cells. The reactive metabolites generated by CYP450 enzymes can cause cellular stress,

leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic

pathways.[8][9]
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Caption: Proposed intrinsic apoptosis pathway activated by Latifoline N-oxide metabolites.
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Logical Relationships in ADMET Prediction
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Caption: Interdependencies of pharmacokinetic parameters in drug discovery.

Conclusion
The in silico prediction of the bioactivity of Latifoline N-oxide provides valuable, albeit

preliminary, data for its potential pharmacokinetic and toxicological profile. The predictive

models suggest that while Latifoline N-oxide may possess favorable physicochemical

properties for oral absorption, its potential for hepatotoxicity, a known characteristic of

pyrrolizidine alkaloids, is a significant concern. The hypothetical molecular docking study

illustrates a plausible mechanism for its metabolic activation by CYP3A4, initiating the toxic
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cascade. The proposed signaling pathway highlights the induction of apoptosis as a likely

consequence of this metabolic activation. It is imperative that these computational predictions

are validated through rigorous in vitro and in vivo experimental studies to fully characterize the

bioactivity and safety of Latifoline N-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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